![molecular formula C13H13N5O2 B2658471 2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione CAS No. 294853-62-6](/img/structure/B2658471.png)
2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione
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Overview
Description
The compound “2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . Multifunctionalized isoindole-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones, such as “2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione”, is achieved by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new Caryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione” is complex and variable, with multiple rings . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione” include the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene . This yields isoindole-1,3-dione derivatives as the major product .Scientific Research Applications
Medicinal Chemistry
Tetrazoles, such as “2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione”, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are of interest in medicinal chemistry because they can penetrate more easily through cell membranes, which is advantageous for receptor–ligand interactions .
Biological Activities
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmaceutical Applications
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . For example, the synthesized compounds of the sartans family, which include biphenyl tetrazole, are commonly used in the treatment of hypertension .
Material Chemistry
In the area of material chemistry, tetrazoles are used due to their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .
Synthesis of New Compounds
The approach to the synthesis of 1,4-bis (2- (tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne can be used for obtaining different 2,5-bis (tetrazol-5-yl)-disubstituted five-membered heterocycles (e.g. thiophenes, pyrroles, furans etc.) .
High Energetic Polymers
Tetrazole-containing monomers can be used for the synthesis of new types of electroconductive and high energetic polymers . Its low mechanical sensitivity and high gas volume after detonation make it a prime example of a novel type of blunt energetic material with promising applications .
Future Directions
properties
IUPAC Name |
2-[4-(tetrazol-2-yl)butyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12-10-5-1-2-6-11(10)13(20)17(12)7-3-4-8-18-15-9-14-16-18/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULYIFVOWZTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3N=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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